Chlorprothixene Sulfone Oxalate
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Overview
Description
Chlorprothixene Sulfone Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. Chlorprothixene is known for its strong blocking effects on various receptors, including 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This compound is used primarily in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones, including Chlorprothixene Sulfone Oxalate, typically involves the oxidation of sulfides or sulfoxides. Common methods include:
Oxidation of Sulfides: This method involves the oxidation of sulfides using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates using alkyl or aryl halides.
Industrial Production Methods
Industrial production of sulfones often employs sustainable and green chemistry approaches. Recent advancements include the use of metal-free synthesis methods and the selective functionalization of C-H bonds .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents.
Reduction: Reduction of sulfones to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfone derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chlorprothixene Sulfone Oxalate has several scientific research applications:
Mechanism of Action
Chlorprothixene Sulfone Oxalate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Chlorprothixene Sulfone Oxalate is structurally related to other thioxanthene antipsychotics such as Chlorpromazine and Flupentixol . Compared to these compounds, this compound has a unique combination of receptor blocking effects, making it particularly effective in certain therapeutic applications .
List of Similar Compounds
Properties
CAS No. |
1287284-74-5 |
---|---|
Molecular Formula |
C20H20ClNO6S |
Molecular Weight |
437.891 |
IUPAC Name |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChI Key |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Synonyms |
(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate; 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; |
Origin of Product |
United States |
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